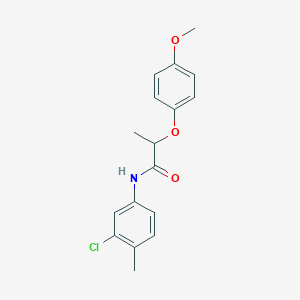![molecular formula C19H24N2O4S B4989266 N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as ESI-09, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ESI-09 is a selective inhibitor of the RhoGTPase activator, LARG, which plays a crucial role in cell migration, proliferation, and differentiation. In
作用機序
ESI-09 selectively inhibits the RhoGTPase activator, LARG, which plays a crucial role in cell migration, proliferation, and differentiation. RhoGTPases are a family of proteins that regulate the cytoskeleton and are involved in many cellular processes, including cell migration and invasion. By inhibiting LARG, ESI-09 prevents the activation of RhoGTPases, leading to a decrease in cell migration and invasion.
Biochemical and Physiological Effects
ESI-09 has been shown to have a variety of biochemical and physiological effects. In cancer cells, ESI-09 inhibits the migration and invasion of cells, leading to a decrease in metastasis. In animal models of stroke and traumatic brain injury, ESI-09 has been shown to have neuroprotective effects, reducing neuronal damage and improving functional outcomes. In animal models of heart failure, ESI-09 has been shown to improve cardiac function, reducing ventricular remodeling and improving cardiac output.
実験室実験の利点と制限
One advantage of ESI-09 is its selectivity for LARG, which allows for the specific inhibition of RhoGTPase signaling pathways. Additionally, ESI-09 has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of ESI-09 is its limited solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are many potential future directions for the study of ESI-09. One area of research could be the development of more soluble analogs of ESI-09, which would make it easier to work with in lab experiments. Additionally, further studies could investigate the potential therapeutic applications of ESI-09 in other disease models, such as inflammatory diseases and autoimmune disorders. Finally, the development of more selective inhibitors of RhoGTPase signaling pathways could lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.
合成法
The synthesis of ESI-09 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-ethoxyaniline with ethyl chloroformate to form N-ethoxycarbonyl-2-ethoxyaniline. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form N-(4-methylbenzenesulfonyl)-N-ethoxycarbonyl-2-ethoxyaniline. The final step involves the reaction of this intermediate with diethylamine to form ESI-09.
科学的研究の応用
ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the migration and invasion of cancer cells, making it a promising candidate for cancer treatment. ESI-09 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, ESI-09 has been shown to improve cardiac function in animal models of heart failure.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-21(26(23,24)16-12-10-15(3)11-13-16)14-19(22)20-17-8-6-7-9-18(17)25-5-2/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTMHFGVCCCITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1OCC)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)
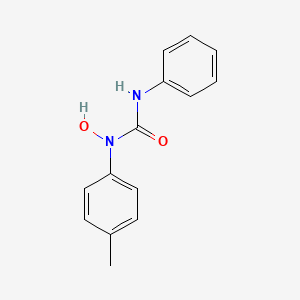
![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)
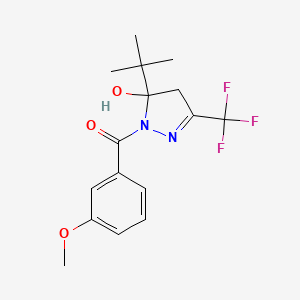
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)
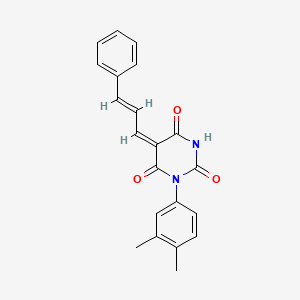
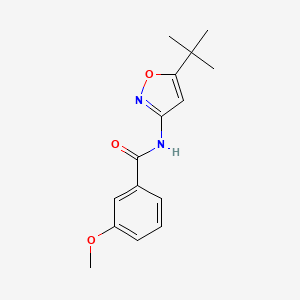
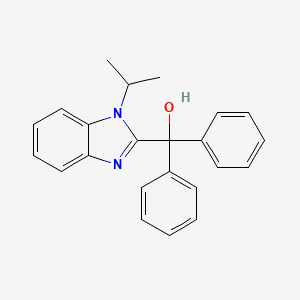
![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)

